

Application Notes and Protocols for Fgfr4-IN-1 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, most notably hepatocellular carcinoma (HCC). The FGF19-FGFR4 signaling axis is a key driver in a subset of these tumors. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, offering a targeted therapeutic strategy for cancers dependent on this pathway. These application notes provide detailed protocols for the experimental use of Fgfr4-IN-1 in both in vitro and in vivo settings to evaluate its efficacy and mechanism of action.

Mechanism of Action

FGFR4 signaling is typically activated by its ligand, FGF19, in conjunction with the co-receptor β-Klotho (KLB). This activation leads to the dimerization and autophosphorylation of FGFR4, creating docking sites for adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 then recruits downstream signaling molecules, leading to the activation of major pro-proliferative and survival pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][2] Fgfr4-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain of FGFR4, preventing its autophosphorylation and subsequent downstream signaling.



Data Presentation

Table 1: In Vitro Potency of Fgfr4-IN-1 and Other

Selective FGFR4 Inhibitors

Compound	Target	IC₅₀ (nM)	Cell Line	Cell Proliferatio n IC₅o (nM)	Reference
Fgfr4-IN-1	FGFR4	0.7	HuH-7	7.8	MedChemEx press
BLU-554 (Fisogatinib)	FGFR4	5	HuH-7	~50	[3]
Roblitinib (FGF401)	FGFR4	1.9	JHH-7	~10	[3]
H3B-6527	FGFR4	<1.2	-	-	[2]
BLU9931	FGFR4	3	-	-	[2]

Table 2: Selectivity Profile of Representative FGFR

Inhibitors (Biochemical IC50, nM)

Compound	FGFR1	FGFR2	FGFR3	FGFR4	Reference
Fgfr4-IN-1	>1000 (estimated)	>1000 (estimated)	>1000 (estimated)	0.7	MedChemEx press,[4]
BLU-554 (Fisogatinib)	624	>1000	>1000	5	[2]
Roblitinib (FGF401)	>1000	>1000	>1000	1.9	[4]
Pemigatinib	0.4	0.5	1.2	30	[2]
Erdafitinib	1	3	6	5.77	[3]

Experimental Protocols



In Vitro Assays

1. Cell Viability Assay (MTS/WST-1 based)

This protocol is designed to determine the effect of Fgfr4-IN-1 on the proliferation of cancer cell lines. HuH-7, a human hepatocellular carcinoma cell line with endogenous FGF19 expression and FGFR4 dependency, is a suitable model.[3]

- Materials:
 - HuH-7 cells (or other relevant cell line)
 - Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[5]
 - Fgfr4-IN-1 (stock solution in DMSO)
 - o 96-well cell culture plates
 - MTS or WST-1 cell proliferation assay kit
 - Plate reader
- Protocol:
 - \circ Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of complete growth medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
 - \circ Prepare serial dilutions of Fgfr4-IN-1 in complete growth medium. A suggested concentration range is 0.1 nM to 10 μ M. Include a DMSO-only vehicle control.
 - \circ After 24 hours, carefully remove the medium from the wells and add 100 μ L of the Fgfr4-IN-1 dilutions or vehicle control to the respective wells.
 - Incubate the plate for an additional 72 hours at 37°C in a 5% CO₂ incubator.



- \circ Add 20 μ L of the MTS/WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.
- Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS or 450 nm for WST-1) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the doseresponse curve to determine the IC₅₀ value.
- 2. Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol assesses the ability of Fgfr4-IN-1 to inhibit the phosphorylation of FGFR4 and its downstream targets, FRS2 and ERK.

- Materials:
 - HuH-7 cells or another suitable cell line expressing FGFR4 and KLB.
 - o Fgfr4-IN-1
 - Recombinant human FGF19 (optional, for stimulating the pathway)
 - Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and blotting equipment
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
 - Primary antibodies:
 - Phospho-FGFR4 (Tyr642)
 - Total FGFR4
 - Phospho-FRS2 (Tyr436)



- Total FRS2
- Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
- Total p44/42 MAPK (Erk1/2)
- β-Actin (as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Seed HuH-7 cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 16-24 hours if pathway stimulation with FGF19 is intended.
- \circ Treat the cells with various concentrations of Fgfr4-IN-1 (e.g., 10 nM, 100 nM, 1 μ M) or vehicle control (DMSO) for 1-2 hours.
- (Optional) Stimulate the cells with 100 ng/mL of FGF19 for 10-15 minutes.
- \circ Wash the cells with ice-cold PBS and lyse them with 100-200 μL of ice-cold lysis buffer per well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[8]
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 13.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Assay

1. Subcutaneous Xenograft Mouse Model

This protocol describes how to evaluate the in vivo anti-tumor efficacy of Fgfr4-IN-1 in an HCC xenograft model.

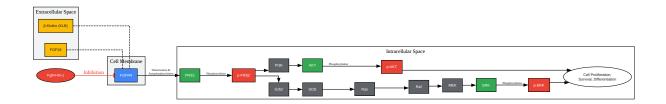
- Materials:
 - 6-8 week old female athymic nude mice (nu/nu).[9]
 - HuH-7 cells.
 - Matrigel (optional).
 - o Fgfr4-IN-1.
 - Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80).
 - Dosing syringes and needles.
 - Calipers for tumor measurement.
- Protocol:



- Harvest HuH-7 cells and resuspend them in sterile PBS or serum-free medium, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[10]
- Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
 Tumor volume can be calculated using the formula: (Length x Width²)/2.[11]
- Prepare the dosing solution of Fgfr4-IN-1 in the appropriate vehicle. The exact dose will need to be optimized, but a starting point could be in the range of 10-50 mg/kg, administered once or twice daily via oral gavage. A similar FGFR4 inhibitor, Roblitinib (FGF401), has been dosed in this range in preclinical models.[4]
- Administer Fgfr4-IN-1 or vehicle to the respective groups daily for the duration of the study (e.g., 21-28 days).
- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic western blotting or immunohistochemistry).
- Analyze the data by comparing the tumor growth rates and final tumor volumes between the treated and control groups.

Mandatory Visualization

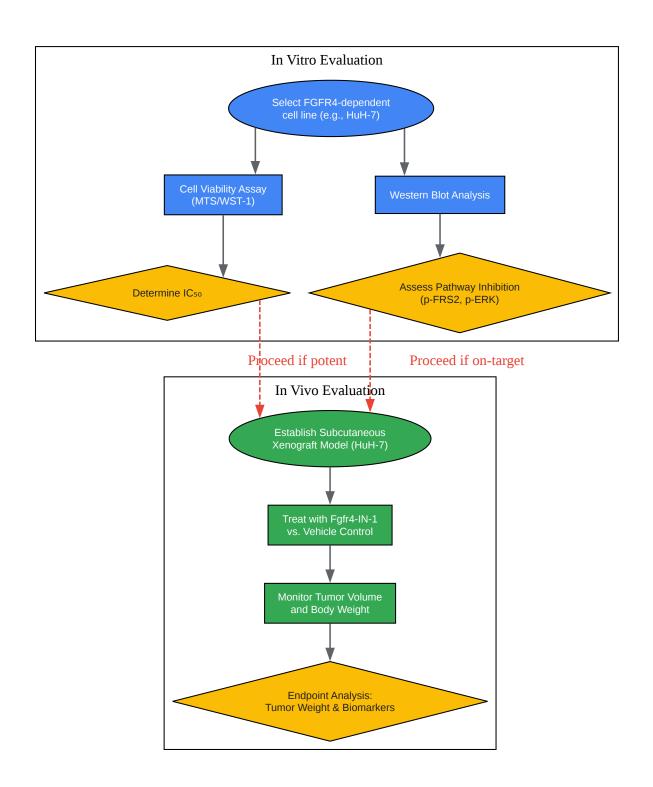




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Caption: FGFR4 Signaling Pathway and Mechanism of Fgfr4-IN-1 Inhibition.





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Caption: Experimental Workflow for Fgfr4-IN-1 Efficacy Testing.



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